Bienvenue dans la boutique en ligne BenchChem!

Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Lipophilicity Membrane permeability Drug-likeness

Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 797038-36-9) is a protected, non‑aromatic heterocyclic building block featuring a pyrrolidine ring esterified with two acid‑labile tert‑butyl (Boc) groups at the 1‑ and 3‑positions and bearing a free secondary hydroxyl at the 4‑position. Its molecular formula is C14H25NO5 (MW 287.35 g mol⁻¹).

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS No. 797038-36-9
Cat. No. B15064033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate
CAS797038-36-9
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3
InChIKeyLZJMMBXWYYRLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 797038-36-9) – Core Properties and Procurement-Relevant Identity


Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 797038-36-9) is a protected, non‑aromatic heterocyclic building block featuring a pyrrolidine ring esterified with two acid‑labile tert‑butyl (Boc) groups at the 1‑ and 3‑positions and bearing a free secondary hydroxyl at the 4‑position. Its molecular formula is C14H25NO5 (MW 287.35 g mol⁻¹) [1]. Computed physicochemical descriptors include an XLogP3 of 1.7, a topological polar surface area (TPSA) of 76.1 Ų, a predicted density of 1.15 ± 0.1 g cm⁻³ and an aqueous solubility of approximately 3.3 g L⁻¹ at 25 °C [1]. The 4‑OH group and the two ester moieties create three distinct sites for regioselective transformation, which distinguishes this compound from simply esterified or unsubstituted pyrrolidine‑1,3‑dicarboxylate analogs and makes it a versatile intermediate for medicinal chemistry and fragment‑based elaboration .

Why In‑Class Pyrrolidine‑1,3‑dicarboxylates Cannot Substitute Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 797038-36-9)


Pyrrolidine‑1,3‑dicarboxylate building blocks with different ester groups (e.g., dimethyl, diethyl, or mixed tert‑butyl/ethyl) or different 4‑substituents (e.g., H, oxo, methoxy, amino) cannot be interchanged with the target compound because the simultaneous presence of two Boc‑type protecting groups and a free 4‑OH determines the compound’s orthogonal deprotection sequence, hydrogen‑bond donor/acceptor capacity, and the steric environment around the pyrrolidine ring. For instance, replacing the 4‑OH with hydrogen removes a key functionalisation handle, while substituting the tert‑butyl esters with ethyl or methyl esters significantly alters acid‑lability and lipophilicity, thereby changing the timing of protecting‑group removal in multi‑step syntheses. These differences translate into distinct reactivity profiles, purification behaviour, and biological target engagement when the compound is used to construct inhibitors or receptor ligands [1].

Quantitative Differentiation Evidence for Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 797038-36-9) Versus Closest Analogs


Lipophilicity Advantage Over Dimethyl and Diethyl Ester Analogs

The target compound exhibits an XLogP3 of 1.7, placing it in a logP window favourable for passive membrane permeability while maintaining moderate aqueous solubility. In comparison, the dimethyl ester analog (dimethyl 4-hydroxypyrrolidine-1,3-dicarboxylate) has a predicted logP of approximately 0.5–0.8, and the diethyl ester analog approximately 1.2–1.4 [1]. The higher lipophilicity of the di‑tert‑butyl compound reduces the number of synthetic steps required to reach optimal logD ranges for CNS or intracellular targets when the ester groups are retained in the final bioactive molecule. Conversely, the di‑tert‑butyl compound remains sufficiently hydrophilic (TPSA 76.1 Ų) to avoid the solubility cliffs observed for per‑benzylated or per‑tritylated pyrrolidine derivatives (TPSA < 50 Ų, logP > 4).

Lipophilicity Membrane permeability Drug-likeness

Hydrogen‑Bond Donor Capacity Retained Versus 4‑Methoxy and 4‑Oxo Analogs

The free 4‑OH group provides one hydrogen‑bond donor (HBD = 1) and contributes to the compound’s total hydrogen‑bond acceptor count (HBA = 5). In contrast, the 4‑methoxy analog (Di-tert-butyl 4-methoxypyrrolidine-1,3-dicarboxylate) has HBD = 0, and the 4‑oxo analog (Di-tert-butyl 4-oxopyrrolidine-1,3-dicarboxylate) has HBD = 0 and altered HBA count [1]. The presence of a single HBD is critical for maintaining aqueous solubility and for engaging key hydrogen‑bond donors in enzyme active sites (e.g., catalytic aspartates in aspartyl proteases such as renin or HIV‑1 protease). Elimination of this donor by methylation or oxidation would remove a validated pharmacophoric element required for potency in numerous pyrrolidine‑based protease inhibitor series.

Hydrogen bonding Target engagement Solubility

Acid‑Lability Orthogonality Relative to Mixed tert‑Butyl/Ethyl Ester Analogs

Both ester groups in the target compound are tert‑butyl carbamates/esters, meaning they are cleaved under identical acidic conditions (e.g., TFA, HCl/dioxane) to yield the fully deprotected 4-hydroxypyrrolidine-1,3-dicarboxylic acid in a single step. By contrast, the mixed 1‑tert‑butyl 3‑ethyl analog (CAS 170844‑49‑2) requires sequential deprotection: the ethyl ester must first be saponified under basic conditions, followed by acidic removal of the tert‑butyl group, or vice‑versa, adding at least one additional synthetic step and exposing the molecule to orthogonal reaction conditions that may be incompatible with acid‑ or base‑sensitive downstream functionalities . This dual‑Boc strategy reduces the step count and improves overall yield when the target molecule requires simultaneous unveiling of both carboxylic acid moieties.

Protecting group orthogonality Deprotection Peptide chemistry

Chiral Scaffold Configuration Control Versus Racemic or Diastereomeric Mixtures

CAS 797038-36-9 is assigned to a specific stereoisomer of di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate, reportedly the (3R,4R)-configured isomer . This contrasts with CAS 203434-46-2, which is listed as the stereochemically undefined or racemic mixture . In asymmetric synthesis of renin inhibitors and other aspartyl protease inhibitors, the absolute configuration at C‑3 and C‑4 of the pyrrolidine ring dictates the orientation of key substituents within the enzyme active site. Employing the racemic mixture can halve the effective yield of the desired enantiomer and may introduce an antipode that exhibits off‑target activity or unfavourable pharmacokinetics, necessitating costly chiral resolution or preparative chiral HPLC.

Stereochemistry Enantiomeric purity Asymmetric synthesis

Application Scenarios Where Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 797038-36-9) Demonstrates Verified Differentiation


Synthesis of Stereodefined Renin and HIV‑1 Protease Inhibitor Intermediates

The (3R,4R)‑configured di‑tert‑butyl ester serves as a direct precursor for trans‑3,4‑disubstituted pyrrolidine inhibitors of aspartyl proteases. The free 4‑OH can be elaborated via Mitsunobu inversion, acylation, or sulfonylation to install the prime‑site binding elements identified in co‑crystal structures of renin (PDB: 4gj7) and HTLV‑1 protease, while the two Boc groups are simultaneously removed to generate the dicarboxylic acid pharmacophore. Using the stereodefined CAS 797038-36-9 eliminates the risk of contaminating the final inhibitor with the inactive C‑3/C‑4 diastereomer, which has been shown to reduce potency by > 10‑fold in related pyrrolidine‑based protease inhibitor series [1].

Modular Synthesis of Chiral Pyrrolidine Ligands for Asymmetric Catalysis

The combination of a single H‑bond donor and the rigid pyrrolidine scaffold allows the compound to be converted into chiral diamine, amino‑alcohol, or phosphine‑pyrrolidine ligands. The dual Boc protection ensures that both nitrogen and both carboxyl groups can be unmasked simultaneously, enabling rapid diversification into C₂‑symmetric or unsymmetrical ligand architectures without protecting‑group interference [1].

Fragment‑Based Drug Discovery (FBDD) Libraries Requiring Multi‑Vector Elaboration

The compound presents three orthogonal diversification vectors (N‑deprotection/functionalisation, C‑3 carboxylic acid, C‑4 hydroxyl), making it a high‑value fragment for FBDD campaigns targeting enzymes with extended active‑site clefts (e.g., DPP‑IV, cathepsins). The TPSA of 76.1 Ų and logP of 1.7 place it within the ‘rule‑of‑three’ fragment space, while the available XLogP data confirm a superior balance of polarity and permeability compared to dimethyl or diethyl ester fragments, which tend to be overly polar or too rapidly metabolised [2].

Peptide Mimetic Scaffolds Requiring Simultaneous Deprotection of Two Carboxylates

In peptide mimetic programs where the pyrrolidine ring replaces a central dipeptide unit, the ability to deprotect both ester groups with a single TFA treatment accelerates the synthesis of the free diacid, which is subsequently coupled to amine‑terminal and carboxyl‑terminal peptide fragments. This contrasts with mixed‑ester analogs that demand iterative deprotection and lengthen the synthetic sequence by 1–2 days per batch, increasing labour costs and cumulative yield losses [1].

Quote Request

Request a Quote for Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.